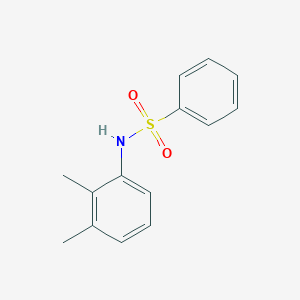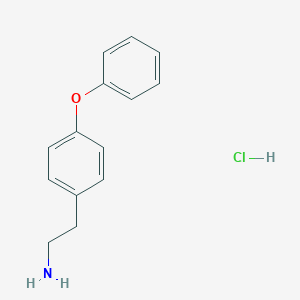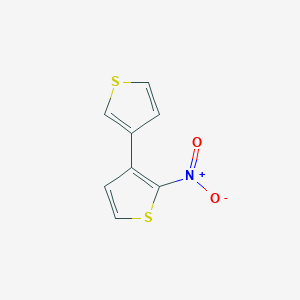
2-Nitro-3-thiophen-3-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-thiophen-3-ylthiophene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiophene family and contains a nitro group and two thiophene rings. It is a yellow solid that is soluble in organic solvents and has a melting point of 70-72°C.
Mechanism Of Action
The mechanism of action of 2-Nitro-3-thiophen-3-ylthiophene is not fully understood, but it is believed to be related to its electron-rich thiophene rings and the nitro group. The compound has been found to have high electron mobility, which makes it an excellent candidate for use in electronic devices.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Nitro-3-thiophen-3-ylthiophene. However, it has been found to be non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Nitro-3-thiophen-3-ylthiophene in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it an excellent candidate for use in research. However, one of the limitations of using this compound is that it is not readily available commercially, which can make it difficult to obtain for some researchers.
Future Directions
There are several future directions for research on 2-Nitro-3-thiophen-3-ylthiophene. One area of research is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new biomedical applications for the compound. Additionally, there is potential for the use of this compound in the development of new materials for use in energy storage and conversion.
Synthesis Methods
The synthesis of 2-Nitro-3-thiophen-3-ylthiophene can be achieved through several methods, including the reaction of 2-thiophenethiol with nitric acid to form 2-nitrothiophene. The 2-nitrothiophene is then reacted with 2-thiophenethiol in the presence of a catalyst to form 2-Nitro-3-thiophen-3-ylthiophene. This method has been used in several studies and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
2-Nitro-3-thiophen-3-ylthiophene has been found to have potential applications in several scientific fields. One of the main areas of research is in the development of organic semiconductors for use in electronic devices. This compound has been found to have excellent charge transport properties and can be used as a material for the production of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
properties
CAS RN |
30989-94-7 |
|---|---|
Product Name |
2-Nitro-3-thiophen-3-ylthiophene |
Molecular Formula |
C8H5NO2S2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2-nitro-3-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5NO2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H |
InChI Key |
GHDFKBUTMGVFKL-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



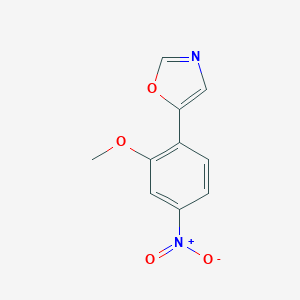
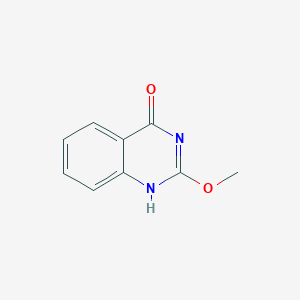
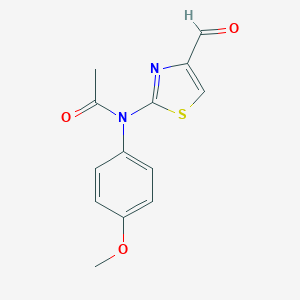

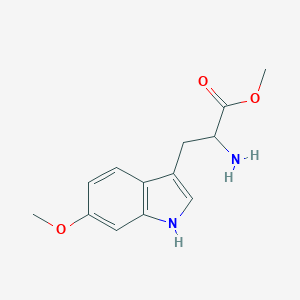
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
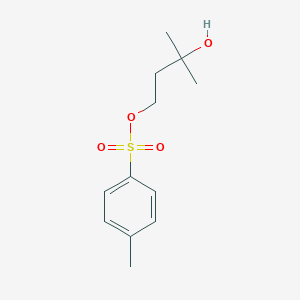

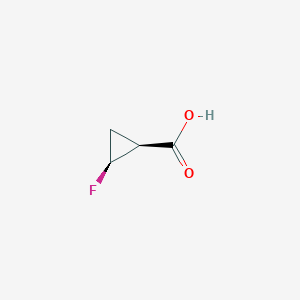
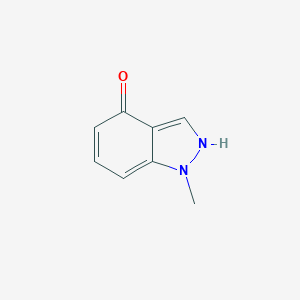
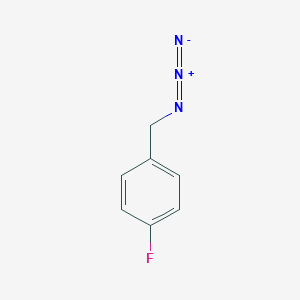
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
